2-(2-Chloro-4,6-dimethylphenoxy)-N-(3-nitrophenyl)acetamide 2-(2-Chloro-4,6-dimethylphenoxy)-N-(3-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 6216-68-8
VCID: VC0410774
InChI: InChI=1S/C16H15ClN2O4/c1-10-6-11(2)16(14(17)7-10)23-9-15(20)18-12-4-3-5-13(8-12)19(21)22/h3-8H,9H2,1-2H3,(H,18,20)
SMILES: CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C
Molecular Formula: C16H15ClN2O4
Molecular Weight: 334.75g/mol

2-(2-Chloro-4,6-dimethylphenoxy)-N-(3-nitrophenyl)acetamide

CAS No.: 6216-68-8

Main Products

VCID: VC0410774

Molecular Formula: C16H15ClN2O4

Molecular Weight: 334.75g/mol

2-(2-Chloro-4,6-dimethylphenoxy)-N-(3-nitrophenyl)acetamide - 6216-68-8

CAS No. 6216-68-8
Product Name 2-(2-Chloro-4,6-dimethylphenoxy)-N-(3-nitrophenyl)acetamide
Molecular Formula C16H15ClN2O4
Molecular Weight 334.75g/mol
IUPAC Name 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-nitrophenyl)acetamide
Standard InChI InChI=1S/C16H15ClN2O4/c1-10-6-11(2)16(14(17)7-10)23-9-15(20)18-12-4-3-5-13(8-12)19(21)22/h3-8H,9H2,1-2H3,(H,18,20)
Standard InChIKey FUKITQHYJIPYBY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C
Canonical SMILES CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C
PubChem Compound 843032
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator